1-Butanamine, 4-chloro-N-methyl-, hydrochloride

描述

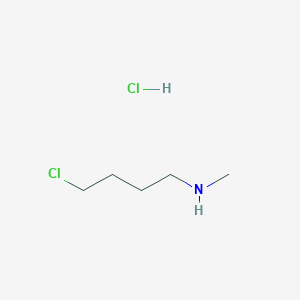

1-Butanamine, 4-chloro-N-methyl-, hydrochloride is a secondary amine hydrochloride salt with a chlorine substituent at the fourth carbon of the butyl chain and a methyl group attached to the nitrogen atom. The compound likely has the molecular formula C₅H₁₃Cl₂N (butanamine backbone + N-methyl + 4-chloro + HCl), with a molecular weight of 170.07 g/mol. Such derivatives are typically synthesized via alkylation of amines followed by hydrochlorination. Hydrochloride salts generally exhibit enhanced water solubility and stability compared to their free base counterparts .

属性

IUPAC Name |

4-chloro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEXDVQAAFCRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717727 | |

| Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365432-21-9 | |

| Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride typically involves the reaction of 4-chlorobutan-1-amine with methylating agents under controlled conditions. One common method is the reaction of 4-chlorobutan-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product in its pure form.

化学反应分析

Types of Reactions

1-Butanamine, 4-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of 4-hydroxy-N-methylbutan-1-amine.

Oxidation: Formation of 4-chloro-N-methylbutan-1-amine oxide.

Reduction: Formation of 4-chlorobutan-1-amine.

科学研究应用

Scientific Research Applications

1-Butanamine, 4-chloro-N-methyl-, hydrochloride has diverse applications across several scientific domains:

Organic Chemistry

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for specific reactivity that can be exploited in the development of new materials and chemicals.

Biological Studies

- Enzyme Interaction Studies: The compound is utilized to investigate enzyme interactions and metabolic pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of metabolites that are crucial for understanding biochemical processes.

Pharmaceutical Development

- Potential Drug Development: Research is ongoing to explore its potential as a pharmaceutical agent. Its unique chemical properties may allow it to interact with biological targets effectively, making it a candidate for drug development .

Industrial Applications

- Production of Specialty Chemicals: The compound is also used in the industrial synthesis of specialty chemicals which have applications in various sectors including agriculture and materials science.

Case Study 1: Enzyme Interaction

A study focused on the interaction of 1-butanamine derivatives with specific enzymes demonstrated that modifications at the nitrogen atom could enhance substrate affinity. This research highlighted how derivatives like 4-chloro-N-methylbutan-1-amine could be optimized for better enzyme interaction, paving the way for novel therapeutic agents.

Case Study 2: Pharmaceutical Screening

In a pharmaceutical screening study, researchers evaluated the biological activity of 1-butanamine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in oncology .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobutan-1-amine | Lacks methyl group on nitrogen | Less reactive; primarily used as a solvent |

| N-Methylbutan-1-amine | Lacks chlorine atom at fourth carbon | Different reactivity profile compared to chlorinated derivatives |

| 4-Chloro-N,N-dimethylbutan-1-amine | Contains an additional methyl group | Potentially different biological activity due to steric hindrance |

作用机制

The mechanism of action of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects :

- The N,N-dimethyl analog (C₆H₁₅Cl₂N) has higher molecular weight due to an additional methyl group compared to the target compound. Bulkier substituents (e.g., isopropyl in C₇H₁₈ClN) reduce water solubility but may enhance lipophilicity .

- Chlorine Position : Chlorine at the terminal carbon (4-Cl) increases polarity compared to aromatic chlorine substituents (e.g., N-(2-chlorobenzyl) derivative in ).

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, butylamine hydrochloride (C₄H₁₁N·HCl) is freely soluble in water, while N-substituted derivatives (e.g., isopropyl) show reduced solubility due to steric hindrance .

- Stability : The presence of electron-withdrawing groups (e.g., Cl) may enhance stability against oxidative degradation.

生物活性

1-Butanamine, 4-chloro-N-methyl-, hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, metabolic stability, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (often referred to as 4-chloro-N-methylbutanamine hydrochloride) is characterized by the following chemical structure:

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : Approximately 133.61 g/mol

The compound is a quaternary ammonium salt, typically appearing as a white crystalline solid that is soluble in water. Its unique chloro substitution at the fourth position of the butyl chain may influence its biological interactions and reactivity.

Pharmacological Effects

Research indicates that 1-butanamine derivatives exhibit various pharmacological effects, particularly in relation to neurotransmitter systems. Preliminary studies suggest that these compounds may interact with neurotransmitter receptors, including:

- Dopaminergic receptors

- Serotonergic receptors

- Adrenergic receptors

These interactions could potentially lead to stimulant effects similar to those observed with other psychoactive substances.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Receptor Affinity | Notable Effects |

|---|---|---|

| 1-Butanamine, 4-chloro-N-methyl | Moderate | Potential stimulant effects |

| 4-Chloro-N,N-diethyl-1-butanamine | High | Increased dopamine release |

| 4-(Dimethylamino)butyl Chloride | Low | Sedative effects |

Metabolic Stability and Toxicity

A study focusing on the metabolic stability of synthetic cathinones (including butanamine derivatives) highlighted their metabolic pathways and potential toxic effects. The research demonstrated that the metabolism of these compounds typically involves glucuronidation, leading to various metabolites detectable in biological samples .

Case Study: Toxicity Evaluation

In a toxicity evaluation involving dermal exposure in rats, it was found that maternal toxicity occurred at doses of 750 mg/kg and above. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was estimated to be around 250 mg/kg . This finding underscores the need for caution when handling such compounds in both laboratory and industrial settings.

Research Findings on Biological Activity

Recent studies have explored the interaction of 1-butanamine derivatives with various biological targets. For instance:

- Neurotransmitter Interaction : Investigations into the binding affinities of these compounds to neurotransmitter receptors suggest a complex interaction profile that may contribute to both therapeutic effects and adverse reactions.

- Pharmacodynamics : Understanding the pharmacodynamics of these compounds is crucial for assessing their therapeutic potential. Studies indicate that modifications in their chemical structure can significantly alter their activity profiles.

常见问题

Q. What are the recommended synthetic pathways for 1-Butanamine, 4-chloro-N-methyl-, hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential alkylation and hydrochlorination. For example:

- Step 1 : Introduce the methyl group to 4-chloro-1-butanamine via reductive amination using formaldehyde and a reducing agent (e.g., NaBH) .

- Step 2 : Hydrochloride salt formation by treating the free base with concentrated HCl or HCl gas in anhydrous ether .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess HCl to ensure complete salt formation) and use inert atmospheres to prevent oxidation. Purity can be verified using melting point analysis and NMR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl group on nitrogen, chlorine at C4) .

- IR Spectroscopy : Detect N–H stretching (2500–3000 cm) and C–Cl vibrations (550–850 cm) .

- HPLC/MS : Quantify purity (>98%) and identify impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How should discrepancies in solubility data for this compound across studies be addressed?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or hydration states. To resolve:

- Comparative Studies : Measure solubility in water, ethanol, and DMSO at 25°C and 37°C using gravimetric or UV-Vis methods .

- Hydration Control : Characterize hydrate forms via X-ray crystallography or TGA to assess stability under humidity .

- Documentation : Report solvent grade, temperature, and equilibration time to standardize protocols .

Q. What is the stability profile of this compound under varying storage conditions, and what degradation products are formed?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Analyze degradation via HPLC-MS to detect hydrolysis (e.g., loss of Cl) or oxidation (e.g., amine to nitro groups) .

- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) using UV-Vis exposure; use amber vials if light-sensitive .

- Storage Recommendations : Store at -20°C in airtight containers with desiccants to minimize hygroscopic degradation .

Q. How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer :

- Steric Effects : The methyl group on nitrogen may hinder nucleophilic attacks, while the C4 chlorine can act as a leaving group in SN2 reactions. Compare reactivity with non-methylated analogs (e.g., 4-chloro-1-butanamine) via kinetic studies .

- Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts; chlorine may facilitate oxidative addition .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and reaction pathways .

Contradiction Analysis and Advanced Methodologies

Q. How can researchers resolve conflicting reports on the compound’s toxicity or safety profile?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity. Compare results with structurally similar amines (e.g., dibutylamine hydrochloride) .

- Hazard Reassessment : Despite limited GHS classification, prioritize handling in fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation .

- Literature Review : Cross-reference Safety Data Sheets (SDS) and regulatory databases (e.g., EPA DSSTox) for updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。